Methyl-D-erythritol Phosphate Disodium Salt
Description
Methyl-D-erythritol Phosphate Disodium Salt (CAS 270928-69-3) is a phosphorylated sugar derivative critical in the methylerythritol phosphate (MEP) pathway, a metabolic route responsible for isoprenoid biosynthesis in bacteria, algae, and plant plastids . This compound serves as an intermediate in the production of essential biomolecules like terpenoids, carotenoids, and plant hormones. Its disodium salt form enhances solubility, making it suitable for biochemical and pharmaceutical research.
Properties
Molecular Formula |
C5H11Na2O7P |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
disodium;(2,3,4-trihydroxy-3-methylbutyl) phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
XSGQWNNZXHPJOT-UHFFFAOYSA-L |
Canonical SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis from D-Arabinose
A notable synthetic route begins with commercially available D-arabinose, which is converted through a series of protection, phosphorylation, and coupling reactions to yield enantiomerically pure Methyl-D-erythritol Phosphate Disodium Salt.
Step 1: Protection and Phosphorylation
- The tertiary hydroxyl group of an intermediate methylerythritol derivative is phosphorylated using phosphorus trichloride (PCl3).
- Subsequent benzylation with benzyl alcohol yields dibenzyl phosphite, which is oxidized to dibenzyl phosphate.
- The tert-butyldimethylsilyl (TBS) protecting group is removed using triethylamine hydrofluoride.
- The primary hydroxyl group is phosphorylated using dimethyl phosphochloridate in the presence of n-butyllithium (n-BuLi).
- Methyl groups on phosphate esters are removed with trimethylsilyl iodide (TMSI).
Step 2: Coupling with Cytidine Monophosphate (CMP)
- The benzyl-protected methylerythritol phosphate intermediate is coupled with CMP activated by trifluoroacetyl anhydride and methylimidazole.
- This step yields a cytidine diphosphate intermediate, which after hydrogenolysis with palladium hydroxide on carbon (Pd(OH)2/C), produces the target compound.
Step 3: Deprotection and Purification
- The final deprotection of phosphate groups is performed using TMSI.
- Purification is achieved by chromatography on fibrous cellulose using a solvent mixture of 2-propanol, methanol, and water.
This route, although effective, has a relatively low overall yield (around 8% for the coupling step), prompting development of alternative methods.
Alternative Synthesis Route
An alternative approach involves:
- Selective activation of the primary hydroxyl group with dibenzyl phosphochloridate after deprotection of the TBS group.
- Phosphorylation of the tertiary hydroxyl group using PCl3 followed by ethanol to form diethyl phosphite, which is oxidized to diethyl phosphate.
- Benzyl deprotection via hydrogenolysis to yield a free phosphate intermediate.
- Coupling with CMP as described above, followed by deprotection to afford the final this compound.
This method improves yield to approximately 40% for the coupling step and 84% for the final deprotection, providing a more practical synthesis for biochemical applications.
Summary of Key Reaction Steps
| Step Number | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phosphorylation of tertiary hydroxyl | PCl3, benzyl alcohol, oxidation with H2O2 | Moderate | Protection with dibenzyl groups |
| 2 | Deprotection of TBS group | Triethylamine hydrofluoride | Good | Selective deprotection |
| 3 | Phosphorylation of primary hydroxyl | Dimethyl phosphochloridate, n-BuLi | Good | Selective phosphorylation |
| 4 | Deprotection of methyl groups on phosphate | TMSI | High | Essential for coupling |
| 5 | Coupling with CMP (activated) | Trifluoroacetyl anhydride, methylimidazole | 8-40 | Low to moderate yield |
| 6 | Hydrogenolysis for benzyl deprotection | Pd(OH)2/C, H2 | High | Final deprotection step |
| 7 | Purification | Chromatography on fibrous cellulose | - | Yields pure product |
Chemical Reactions Analysis
Methyl-D-erythritol Phosphate Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding phosphates, while reduction may yield different intermediates .
Scientific Research Applications
Antimicrobial Research
One of the most promising applications of methyl-D-erythritol phosphate disodium salt is in antimicrobial research. The pathway has been identified as a target for developing new antibiotics, especially against Plasmodium falciparum, the causative agent of malaria.
- Case Study : A study reported the discovery of novel inhibitors targeting the enzyme IspD within the methyl-D-erythritol phosphate pathway. These inhibitors demonstrated low-nanomolar potency and significant whole-cell activity against Plasmodium falciparum .
- Clinical Relevance : Fosmidomycin, a known inhibitor of this pathway, has shown potential in combination therapies for malaria, achieving an 85% cure rate in clinical trials involving children .
Plant Science Applications
In plant biology, this compound is involved in the biosynthesis of essential compounds that contribute to plant growth and stress responses.
- Impact of Drought : Research has demonstrated that drought conditions affect the functionality of the methyl-D-erythritol phosphate pathway in conifers like Picea glauca. The study quantified various metabolites associated with this pathway under drought stress, providing insights into how plants adapt to environmental changes .
Biochemical Regulation
This compound also plays a role in regulating biochemical pathways related to isoprenoid synthesis.
- Mechanism of Action : The compound enhances the activity of IspF, an enzyme involved in isoprenoid biosynthesis, through a feed-forward regulatory mechanism. This activation is specific to the methylerythritol scaffold and suggests potential avenues for metabolic engineering .
Drug Development
The unique properties of this compound make it a valuable candidate for drug development.
- Novel Therapeutics : The absence of this pathway in human cells reduces the risk of off-target effects, making it an ideal target for developing antimicrobial agents. The ongoing research into inhibitors targeting various enzymes within this pathway holds promise for creating effective treatments against resistant strains of bacteria and parasites .
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl-D-erythritol Phosphate Disodium Salt involves its role as a substrate in the methylerythritol phosphate pathway . This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various biological functions . The compound interacts with specific enzymes in the pathway, leading to the production of isoprenoid precursors . These precursors are then used in the synthesis of various natural compounds, including terpenoids .
Comparison with Similar Compounds
Structural and Functional Analogs
2-C-Ethyl-D-erythritol 4-Phosphate (EEP), Ammonium Salt
- Synthesis : EEP is synthesized via hydrogenation of precursor compounds using Pd/C and Pd(OH)₂/C catalysts, followed by chromatography purification . This method parallels the synthesis of Methyl-D-erythritol Phosphate derivatives.
- Applications: Used in studies to inhibit the MEP pathway, aiding in understanding isoprenoid biosynthesis regulation.
Creatinine Phosphate Disodium Salt
- Stability : Decomposes under acidic conditions (pH 3.0–3.3) into creatine and creatinine, complicating chromatographic analysis .
- Role : Functions as an energy reservoir in muscle metabolism, contrasting with Methyl-D-erythritol Phosphate’s role in biosynthesis.
D-Fructose 6-Phosphate Disodium Salt Hydrate
- Metabolic Role: A glycolytic intermediate involved in carbohydrate metabolism . Unlike Methyl-D-erythritol Phosphate, it participates in central carbon metabolism rather than isoprenoid production.
β-Glycerol Phosphate Disodium Salt (C/GP)
- Biomedical Applications : Used in chitosan-based hydrogels for dental tissue regeneration. Studies show enhanced efficacy when combined with platelet-rich plasma (PRP) and stem cells .
Comparative Physicochemical Properties
Biological Activity
Methyl-D-erythritol Phosphate Disodium Salt (MEP) is a critical compound involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the production of terpenes and terpenoids. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of MEP, supported by data tables and relevant case studies.
Overview of the Non-Mevalonate Pathway
The non-mevalonate pathway, also known as the MEP pathway, is crucial for synthesizing isoprenoids in various organisms, including plants and some bacteria. Unlike the mevalonate pathway, which occurs in animals and fungi, the MEP pathway is absent in human cells, making it an attractive target for drug development against pathogens that rely on this biosynthetic route.
Key Enzymes in the MEP Pathway
The MEP pathway involves several key enzymes:
- IspC (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) : Converts 2-C-methyl-D-erythritol 4-phosphate to CDP-ME.
- IspD (4-diphosphocytidyl-2-C-methyl-D-erythritol synthase) : Catalyzes a critical step in the pathway.
- IspF : Plays a role in producing ME-CPP, an important intermediate.
Biological Activities of MEP
1. Role as a Precursor in Isoprenoid Biosynthesis
MEP acts as a precursor for several important biomolecules involved in cellular signaling and growth regulation. The compound undergoes phosphorylation reactions to form more complex molecules essential for various biological functions.
2. Antimicrobial Properties
Research indicates that MEP-derived compounds exhibit potential antimicrobial properties. The absence of this pathway in human cells reduces the risk of toxicity when targeting pathogens such as Plasmodium falciparum (the causative agent of malaria) and Mycobacterium tuberculosis .
3. Interaction with Enzymes
MEP has been shown to interact with enzymes involved in terpenoid biosynthesis, influencing metabolic pathways and potentially altering the production rates of specific terpenoids. This interaction can be harnessed to enhance the yield of desired compounds .
Case Studies
Case Study 1: Targeting IspD in Plasmodium falciparum
A recent study focused on discovering new inhibitors targeting IspD, demonstrating that compounds derived from MEP exhibited low-nanomolar potency against Plasmodium falciparum. The study highlighted the potential for developing new antimalarial drugs based on MEP derivatives .
Case Study 2: Inhibition Studies on Mycobacterium tuberculosis
Inhibition assays conducted on Mycobacterium tuberculosis revealed that MEP-related compounds could effectively inhibit key enzymes within the MEP pathway. These findings support the development of novel therapeutic agents aimed at combating antibiotic resistance .
Data Table: Comparison of Compounds in Isoprenoid Biosynthesis
| Compound Name | Role/Function | Unique Features |
|---|---|---|
| Methyl-D-erythritol | Precursor for terpenoid biosynthesis | Directly involved in non-mevalonate pathway |
| 2-C-Methyl-D-erythritol 4-phosphate | Intermediate in MEP pathway | Acts as a precursor for nucleotide derivatives |
| Geranylgeranyl diphosphate | Key intermediate for longer-chain isoprenoids | Involved in protein prenylation |
| Farnesyl pyrophosphate | Precursor for sesquiterpene synthesis | Plays a role in post-translational modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
